REACTION_CXSMILES
|
C1(C(O)=O)C2C(C(O)=O)=CC=C(C(O)=O)C=2C(C(O)=O)=CC=1.Cl.Cl.Cl.Cl.[NH2:27][C:28]1[CH:33]=[C:32]([NH2:34])[C:31]([NH2:35])=[CH:30][C:29]=1[NH2:36].Cl>>[NH2:27][C:28]1[CH:33]=[C:32]([NH2:34])[C:31]([NH2:35])=[CH:30][C:29]=1[NH2:36] |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
1,2,4,5-tetraaminobenzene tetrahydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.Cl.Cl.NC1=C(C=C(C(=C1)N)N)N
|
Name
|
TABH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.Cl.Cl.NC1=C(C=C(C(=C1)N)N)N
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
BBL can be prepared by a two step dehydrohalogenationpolycondensation sequence
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)N)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |